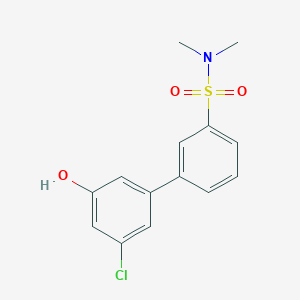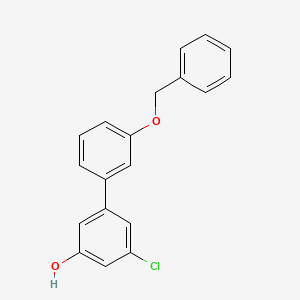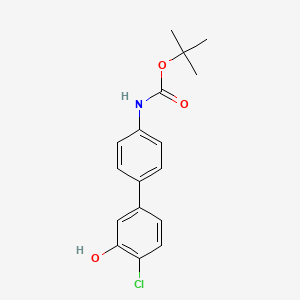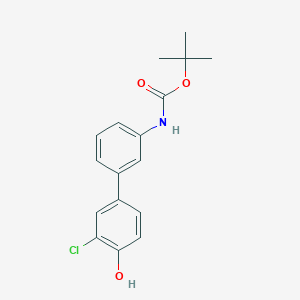
4-(4-BOC-Aminophenyl)-2-chlorophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-BOC-Aminophenyl)-2-chlorophenol, 95% (4-BOC-ClP) is an aromatic compound that is used in a variety of scientific research applications. It is a derivative of 2-chlorophenol, which is a common aromatic compound found in many industrial and consumer products. 4-BOC-ClP is a white crystalline solid that is soluble in organic solvents and has a melting point of 120-122°C. It is a widely used chemical reagent in the field of organic synthesis and has a variety of applications in the field of biochemistry and pharmacology.
科学的研究の応用
4-(4-BOC-Aminophenyl)-2-chlorophenol, 95% has a variety of applications in the field of scientific research. It is used as a reagent in the synthesis of organic compounds and can be used in the synthesis of a variety of heterocyclic compounds. It is also used as a catalyst in the synthesis of polymers and as a building block in the synthesis of pharmaceuticals. In addition, it is used in the synthesis of various fluorescent probes and can be used to detect the presence of specific molecules in a sample.
作用機序
The mechanism of action of 4-(4-BOC-Aminophenyl)-2-chlorophenol, 95% is not fully understood. However, it is known that the compound is able to form a covalent bond with the target molecule. This bond is then broken down by the hydrolysis of the BOC group, resulting in the release of the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-BOC-Aminophenyl)-2-chlorophenol, 95% are not well understood. However, it is known that the compound can be toxic to cells, as it is able to form covalent bonds with cellular components. In addition, the compound can cause oxidative stress in cells, which can lead to cell death.
実験室実験の利点と制限
The main advantage of using 4-(4-BOC-Aminophenyl)-2-chlorophenol, 95% in scientific research is its ability to form covalent bonds with target molecules. This makes it a useful tool for detecting and isolating specific molecules in a sample. In addition, the compound is relatively stable and can be stored for long periods of time without degradation. However, the compound is toxic to cells and can cause oxidative stress, which can limit its use in certain experiments.
将来の方向性
There are a variety of potential future directions for 4-(4-BOC-Aminophenyl)-2-chlorophenol, 95%. One potential future direction is to use the compound as a tool for detecting and isolating specific molecules in a sample. In addition, the compound could be used to develop new fluorescent probes for biological and medical research. Furthermore, the compound could be used in the synthesis of new pharmaceuticals and other organic compounds. Finally, further research could be conducted to better understand the biochemical and physiological effects of the compound.
合成法
4-(4-BOC-Aminophenyl)-2-chlorophenol, 95% can be synthesized from 2-chlorophenol, which is the starting material. The synthesis of 4-(4-BOC-Aminophenyl)-2-chlorophenol, 95% involves the reaction of 2-chlorophenol with 4-bromobenzoyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane, and the product is isolated by filtration and recrystallization. The yield of the reaction is typically in the range of 70-90%.
特性
IUPAC Name |
tert-butyl N-[4-(3-chloro-4-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-17(2,3)22-16(21)19-13-7-4-11(5-8-13)12-6-9-15(20)14(18)10-12/h4-10,20H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPGRIJGUQCJIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-BOC-Aminophenyl)-2-chlorophenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382278.png)



![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382304.png)


![2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382336.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382344.png)